molecular formula C10H13N3O2S B4182282 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide

Cat. No. B4182282
M. Wt: 239.30 g/mol
InChI Key: IJYSYPXTFWHQKR-UHFFFAOYSA-N
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Description

“N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide” is a chemical compound with the molecular formula C17H15N3O2S . The compound is part of the 1,3,4-thiadiazole class of heterocycles, which are known for their broad types of biological activity .


Molecular Structure Analysis

The molecular structure of this compound includes a 5-membered thiadiazole ring system containing a sulfur atom and two-electron donor nitrogen system . The exact 3D conformer and 2D structure can be found in the PubChem database .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 325.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound’s topological polar surface area is 92.4 Ų . Other computed properties such as XLogP3-AA, rotatable bond count, exact mass, monoisotopic mass, heavy atom count, formal charge, complexity, and more can be found in the PubChem database .

properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c14-8(7-2-1-5-15-7)11-10-13-12-9(16-10)6-3-4-6/h6-7H,1-5H2,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYSYPXTFWHQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790981
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide
Reactant of Route 2
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide
Reactant of Route 3
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide
Reactant of Route 4
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide
Reactant of Route 5
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide
Reactant of Route 6
Reactant of Route 6
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide

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